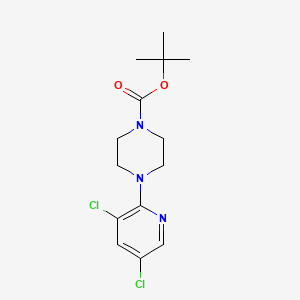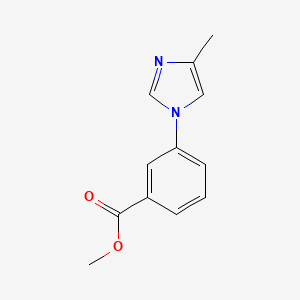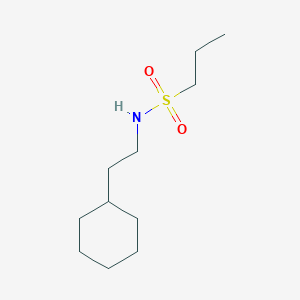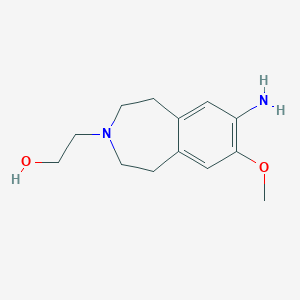![molecular formula C13H15F3O3 B8306687 2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate](/img/structure/B8306687.png)
2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate is a chemical compound derived from 3,4,5-Trifluorobenzoic acid. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a tert-butoxyethyl ester group. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate typically involves the esterification of 3,4,5-Trifluorobenzoic acid with 2-tert-butoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3,4,5-Trifluorobenzoic acid and 2-tert-butoxyethanol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water or aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Hydrolysis: 3,4,5-Trifluorobenzoic acid and 2-tert-butoxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3,4,5-Trifluorobenzoic acid 2-tert-butoxyethyl alcohol.
Scientific Research Applications
2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Material Science: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Biochemistry: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, the fluorine atoms enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug design. The ester group can be hydrolyzed in biological systems to release the active 3,4,5-Trifluorobenzoic acid, which can interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzoic acid: Another trifluorinated benzoic acid with fluorine atoms at different positions.
2,3,6-Trifluorobenzoic acid: An isomer with a different arrangement of fluorine atoms.
3,4,5-Trifluorobenzaldehyde: A related compound with an aldehyde group instead of an ester group.
Uniqueness
2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate is unique due to the presence of the tert-butoxyethyl ester group, which imparts different chemical and physical properties compared to other trifluorobenzoic acid derivatives. The ester group can be selectively hydrolyzed, providing a versatile intermediate for further chemical transformations.
Properties
Molecular Formula |
C13H15F3O3 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate |
InChI |
InChI=1S/C13H15F3O3/c1-13(2,3)19-5-4-18-12(17)8-6-9(14)11(16)10(15)7-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
NAUAUKBWBBUSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC(=O)C1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8306655.png)

![Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-](/img/structure/B8306674.png)

![7-n-propyl-5-methyl-1,2,4-triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B8306690.png)


